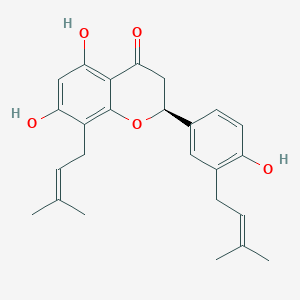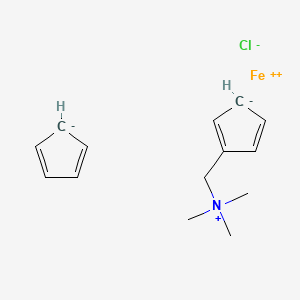
(Ferrocenylmethyl)trimethylammonium chloride
Overview
Description
(Ferrocenylmethyl)trimethylammonium chloride is a molecule that can be used to produce 5-hydroxymethylfurfural from glycol ethers . It has been shown to have sustainable reactions under electrolysis conditions, and it can be used as an alternative to viologens . It is also a promising cathode material for aqueous organic redox flow batteries (AORFBs) towards scalable energy storage .
Molecular Structure Analysis
The molecular formula of this compound is C14H20ClFeN . Its molecular weight is 293.62 . The crystal data suggests that it forms a monoclinic structure .Chemical Reactions Analysis
This compound is used in aqueous redox flow batteries. UV-Vis and gas chromatography studies confirmed the thermal and photolytic Cx -Cp − ligand dissociation decomposition pathways of both discharged and charged states of this compound .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
Electrochemical Sensing
(Ferrocenylmethyl)trimethylammonium cation is notable for its ability to electrochemically sense dihydrogen phosphate and ATP anions in organic electrolytes. This is made possible due to strong ion-pairing interactions that are reinforced following its oxidation to the ferrocinium form, allowing clear two-wave voltammetry features for amperometric titration by this derivative of ferrocene (Reynes et al., 2002).
Synthesis of Ferrocenylmethyl Frameworks
This compound is used in procedures to attach ferrocenylmethyl frameworks to secondary amines, highlighting its importance in the synthesis of complex organic molecules (Blake et al., 2004).
Magnetic Studies
In the study of ferrous trimethylammonium chloride (FeTAC), a member of compounds consisting of chains of bihalide-bridged metal ions, it's shown to order three-dimensionally with specific magnetic properties. This demonstrates its relevance in magnetic studies and material science (Rosov et al., 1993).
Hydrolysis and Formation of Derivatives
The hydrolysis of (ferrocenylmethyl)trimethylammonium iodide leads to the formation of known compounds like hydroxymethylferrocene and bis(ferrocenylmethyl) ether. These reactions are crucial for understanding the chemical behavior and potential applications of ferrocenyl compounds (Gasser et al., 2007).
Electrochemical Behavior in Complexation
Electrochemical studies reveal that (ferrocenylmethyl)trimethylammonium hexafluorophosphate exhibits typical reversible one-electron transfer behavior. The interaction with β-cyclodextrin affects its electrochemical behavior, indicating its potential in chemical sensing and electrochemical applications (Coutouli-argyropoulou et al., 1999).
Electron Transfer Reactions in Clays
A series of ferrocenyl surfactants, including (ferrocenylmethyl)trimethylammonium, was used to study electron transfer reactions in clay minerals. This highlights its utility in understanding electron transfer mechanisms in environmental contexts (Swearingen et al., 2004).
Formation of Inclusion Complexes
The formation of highly stable inclusion complexes between cucurbit[7]uril and (ferrocenylmethyl)trimethylammonium, among others, was investigated. The study of these complexes is crucial in the field of supramolecular chemistry (Cui et al., 2009).
Mechanism of Action
In the case of (Ferrocenylmethyl)trimethylammonium chloride, the electron-donating group strengthens the coordination between the ligand and the Fe 3+ or Fe 2+ center and thus mitigates the ligand-dissociation degradation . This results in improved cycling stability in both half-cell and full-cell flow batteries .
Safety and Hazards
properties
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,4-dien-1-ylmethyl(trimethyl)azanium;iron(2+);chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.C5H5.ClH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQIXUCSDNCTDO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Cl-].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFeN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83617-79-2 | |
| Record name | (Ferrocenylmethyl)trimethylammonium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



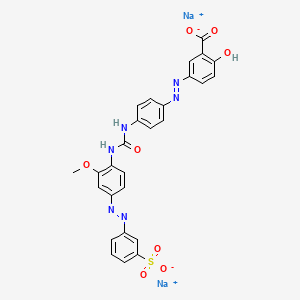

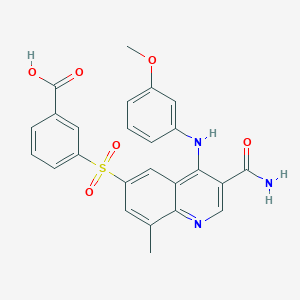
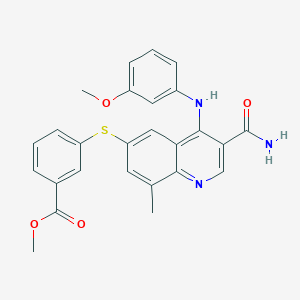

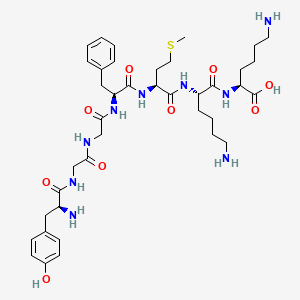
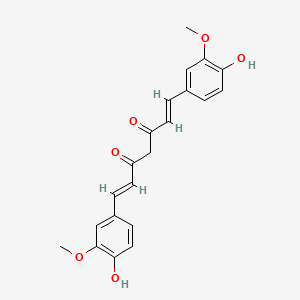
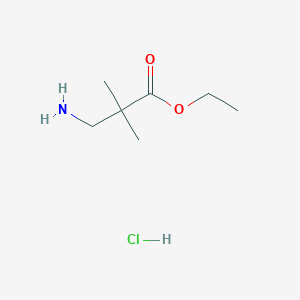
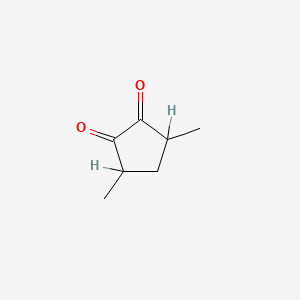
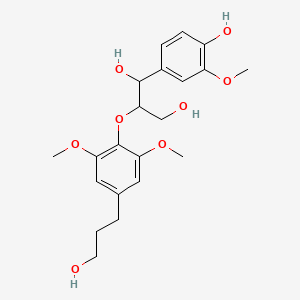
![3-[Dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B3029853.png)

